Elevated Lipophilicity (XLogP3 = 3.3) Relative to Mono-Brominated Analog (XLogP3 = 1.5) Expands Compound Suitability for Lipophilic-Target Programs
The target compound displays a computed XLogP3-AA of 3.3, which is 2.2 log units higher than that of the commonly available 4-(4-bromophenyl)thiosemicarbazide (XLogP3-AA = 1.5) [1][2]. This substantial increase in lipophilicity reflects the contribution of both the trifluoromethoxy and the additional bromine substituent, and positions the compound in an optimal range for passive membrane permeability according to standard drug-likeness models.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 4-(4-Bromophenyl)thiosemicarbazide: 1.5 |
| Quantified Difference | Δ = +2.2 log units (target more lipophilic) |
| Conditions | Computed property using XLogP3 3.0 algorithm as reported in PubChem (release 2019.06.18 for target, 2025.09.15 for comparator) |
Why This Matters
Procurement of the di-bromo-trifluoromethoxy derivative over a mono-bromo analog is justified when the research objective demands enhanced passive diffusion across biological membranes, as predicted by the 2.2-unit higher XLogP3.
- [1] PubChem. 4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide, CID 51000220. View Source
- [2] PubChem. 4-(4-Bromophenyl)thiosemicarbazide, CID 2735617. View Source
